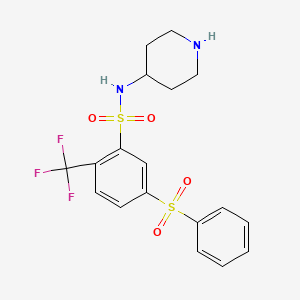

5-(phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide

説明

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a sulfur atom bonded to an oxygen atom and an amine group, hence the name .

Molecular Structure Analysis

The compound has a trifluoromethyl group (-CF3), a phenylsulfonyl group (-PhSO2-), and a piperidin-4-yl group. The trifluoromethyl group is known for its high electronegativity and the ability to form stable compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and electronegativity .科学的研究の応用

Hair Growth Promotion

WAY-316606 has been identified as a promising new promoter of human hair growth . It enhances hair shaft production and hair shaft keratin expression, and inhibits spontaneous hair follicle regression (catagen) ex vivo . This compound works by inhibiting the activity of Secreted Frizzled Related Protein 1 (SFRP1), a Wnt inhibitor, thereby facilitating Wnt signalling through ligands that are already present .

Treatment of Hair Loss Disorders

The compound has potential to treat human hair loss disorders . It has been shown to enhance human hair growth ex vivo . Since it only facilitates Wnt signalling through ligands that are already present, this ‘ligand-limited’ therapeutic strategy may circumvent potential oncological risks associated with chronic Wnt over-activation .

Attenuation of Osteoclastogenesis

WAY-316606 has been found to attenuate osteoclastogenesis, a process involved in bone resorption . It suppresses the expression of osteoclast-specific genes and blocks the activation of the canonical Wnt signaling pathway . This dual effect leads to the inhibition of osteoclastogenesis and promotion of osteogenesis .

Treatment of Osteoporosis

The compound has shown potential in the treatment of osteoporosis . In a study, WAY-316606 improved osteopenia observed in an ovariectomized (OVX) mouse model, which is a common model for postmenopausal osteoporosis .

Neural Stem Cell Recruitment

WAY-316606 has been found to recruit endogenous neural stem cells (NSCs) and improve neuronal differentiation . This suggests potential applications in the treatment of neurodegenerative disorders.

Spinal Cord Injury Treatment

The compound has shown promise in the treatment of spinal cord injuries . Animal behavior studies have shown that a composite hydrogel containing WAY-316606 could significantly recover the motor function of rats after a spinal cord injury .

作用機序

Target of Action

WAY 316606, also known as 5-(phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide, primarily targets the secreted protein sFRP-1 . sFRP-1 is an endogenous antagonist of the secreted glycoprotein Wnt , which plays a crucial role in various biological processes, including cell proliferation, differentiation, and migration .

Mode of Action

WAY 316606 acts as an inhibitor of sFRP-1 . It binds to sFRP-1 and out-competes Wnt binding to sFRP-1 . This action releases Wnt for binding to the LRP-frizzled receptor complex , thereby promoting canonical Wnt signaling .

Biochemical Pathways

The primary biochemical pathway affected by WAY 316606 is the Wnt/β-catenin signaling pathway . By inhibiting sFRP-1, WAY 316606 prevents it from interacting with Wnt, thus increasing Wnt signaling . This leads to the activation of the canonical Wnt signaling pathway, which is crucial for various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

WAY 316606 has good water solubility and moderate to low inhibition of cytochrome P450 isoenzymes (3A4, 2D6, 2C9) . It has good stability in rat and human liver microsomes, with a half-life of more than 60 minutes in each species . In female Sprague-Dawley rats, WAY 316606 showed a high plasma clearance rate (77 mL/min/kg, greater than hepatic blood flow) after a single intravenous dose (2 mg/kg), leading to a rapid decline in drug exposure in plasma .

Result of Action

WAY 316606 has been found to enhance hair shaft production, hair shaft keratin expression, and reduce spontaneous hair follicle regression in ex vivo human scalp explants, via a canonical Wnt/β-catenin-dependent mechanism . In addition, it attenuates osteoclastogenesis and bone resorption in vitro . The expressions of osteoclast-specific genes were suppressed by WAY 316606 .

Action Environment

The action of WAY 316606 can be influenced by various environmental factors. For instance, the compound’s efficacy in promoting bone formation was observed to be dose-dependent in neonatal mouse calvarial organ culture assays . Furthermore, the compound’s action can be influenced by physiological conditions, such as the hormonal status of the organism, as evidenced by its effectiveness in improving osteoporosis induced by ovariectomy in mice .

将来の方向性

特性

IUPAC Name |

5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O4S2/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13/h1-7,12-13,22-23H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBGJNVZJBVPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587395 | |

| Record name | 5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915759-45-4 | |

| Record name | 5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

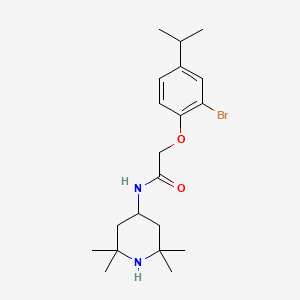

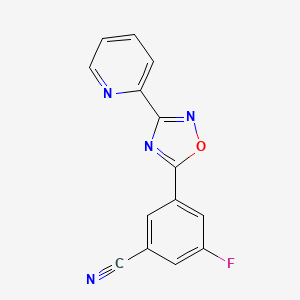

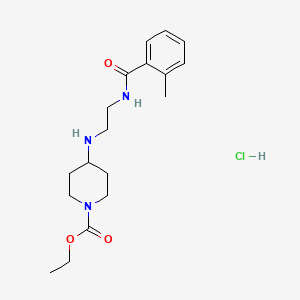

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B1684044.png)

![4-(Cyclohexyloxy)-2-(1-(4-[(4-methoxybenzene)sulfonyl]piperazin-1-yl)ethyl)quinazoline](/img/structure/B1684046.png)

![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)

![7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1684050.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)

![N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B1684055.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone](/img/structure/B1684059.png)

![N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide](/img/structure/B1684061.png)